
Amedalin hydrochloride
Overview
Description
Amedalin Hydrochloride is a selective norepinephrine reuptake inhibitor developed in the 1970s. It was synthesized as an antidepressant but was never marketed. The compound has no significant effect on the reuptake of serotonin and dopamine and lacks antihistamine or anticholinergic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amedalin Hydrochloride involves the cyclization of 3-methyl-3-(3-methylaminopropyl)-1-phenyl-2-indolinone. The reaction conditions typically include the use of a strong acid catalyst to facilitate the cyclization process .
Industrial Production Methods
This would likely include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Amedalin Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and aromatic ring positions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of this compound.
Scientific Research Applications
Pharmacological Studies
Amedalin hydrochloride has been utilized in pharmacological research to study norepinephrine's role in mood regulation and its potential therapeutic effects in depression and anxiety disorders.
- Norepinephrine Reuptake Inhibition : The compound serves as a model for studying selective norepinephrine reuptake inhibition, which is crucial for understanding mood disorders.
- Antidepressant Potential : Preclinical studies indicate that Amedalin can elevate norepinephrine levels in animal models, leading to improvements in mood and behavior.
Neurotransmitter Modulation
Research has shown that Amedalin's selective action on norepinephrine makes it a valuable tool for investigating neurotransmitter systems involved in mood regulation. Its unique profile suggests fewer side effects compared to non-selective agents .
Potential Therapeutic Uses
Beyond depression, Amedalin may have applications in treating conditions associated with low norepinephrine levels:
- Anxiety Disorders : Preliminary findings suggest potential benefits for patients with anxiety disorders due to its norepinephrine modulation.
- Attention Deficit Hyperactivity Disorder (ADHD) : There are indications that Amedalin may be effective in managing ADHD symptoms, warranting further clinical investigation.
Data Table: Summary of Biological Activities
Activity | Description | Findings |
---|---|---|
Norepinephrine Reuptake Inhibition | Selectively inhibits norepinephrine reuptake | Increases synaptic norepinephrine levels |
Antidepressant Potential | Evaluated through behavioral assays in animal models | Positive mood changes observed |
Side Effects | Limited due to selectivity; no significant serotonin/dopamine interaction | Fewer side effects compared to non-selective agents |
Other Therapeutic Uses | Potential for ADHD and anxiety treatment | Requires further clinical investigation |
Case Studies and Research Findings
Several studies have investigated Amedalin's pharmacological profile:
Preclinical Studies
Animal models have demonstrated that Amedalin effectively elevates norepinephrine levels, resulting in observable behavioral changes indicative of antidepressant activity. These studies highlight the compound's potential utility in treating mood disorders.
Comparative Studies
In comparative analyses with other NRIs, Amedalin exhibited similar efficacy but a distinct side effect profile due to its selective action on norepinephrine. This specificity is advantageous for developing targeted therapies with minimized adverse effects .
Mechanism of Action
Amedalin Hydrochloride exerts its effects by selectively inhibiting the reuptake of norepinephrine. This increases the concentration of norepinephrine in the synaptic cleft, enhancing its neurotransmitter activity. The compound does not significantly affect the reuptake of serotonin and dopamine, nor does it have antihistamine or anticholinergic properties .
Comparison with Similar Compounds
Similar Compounds
Daledalin: Another selective norepinephrine reuptake inhibitor with similar properties.
Indoline Derivatives: Compounds with similar structures and pharmacological activities.
Oxindoles: A class of compounds that share structural similarities with Amedalin Hydrochloride
Uniqueness
This compound is unique in its selective inhibition of norepinephrine reuptake without significant effects on serotonin and dopamine. This specificity makes it a valuable compound for studying the role of norepinephrine in depression and other neurological conditions .
Biological Activity
Amedalin hydrochloride is a selective norepinephrine reuptake inhibitor (NRI) that was developed in the 1970s primarily as an antidepressant. Although it was never marketed, its biological activity has been the subject of various studies, highlighting its potential therapeutic applications and mechanisms of action.
This compound functions by selectively inhibiting the reuptake of norepinephrine, which increases its concentration in the synaptic cleft. This enhancement of norepinephrine neurotransmission is believed to contribute to its antidepressant effects. Importantly, Amedalin does not significantly affect the reuptake of serotonin or dopamine, nor does it exhibit antihistamine or anticholinergic properties .
- Chemical Structure : this compound is classified as a small molecule with the CAS number 22232-73-1.
- Synthesis : The compound is synthesized through the cyclization of 3-methyl-3-(3-methylaminopropyl)-1-phenyl-2-indolinone, typically using strong acid catalysts.
Antidepressant Effects
Research indicates that this compound has potential antidepressant properties due to its action on norepinephrine levels. Case studies and preclinical trials have shown improvements in mood and behavior in animal models treated with Amedalin .
Neurotransmitter Modulation
Amedalin's selective inhibition of norepinephrine reuptake suggests a role in modulating neurotransmitter systems involved in mood regulation. Its lack of significant interaction with serotonin and dopamine pathways differentiates it from many other antidepressants, potentially leading to fewer side effects related to these neurotransmitters .
Research Findings and Case Studies
Several studies have investigated the pharmacological profile of this compound:
- Preclinical Studies : Animal models demonstrated that Amedalin could effectively elevate norepinephrine levels, leading to observed behavioral changes indicative of antidepressant activity.
- Comparative Studies : In comparative analyses with other NRIs, Amedalin showed similar efficacy but with a distinct side effect profile due to its selective action on norepinephrine .
- Potential Applications : Beyond depression, there are indications that Amedalin may have applications in treating conditions associated with low norepinephrine levels, such as certain anxiety disorders and attention deficit hyperactivity disorder (ADHD) .
Data Table: Summary of Biological Activities
Activity | Description | Findings |
---|---|---|
Norepinephrine Reuptake Inhibition | Selectively inhibits norepinephrine reuptake | Increases synaptic norepinephrine levels |
Antidepressant Potential | Evaluated through behavioral assays in animal models | Positive mood changes observed |
Side Effects | Limited due to selectivity; no significant serotonin/dopamine interaction | Fewer side effects compared to non-selective agents |
Other Therapeutic Uses | Potential for ADHD and anxiety treatment | Requires further clinical investigation |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Amedalin hydrochloride, and how can its purity be validated?
this compound synthesis typically involves amination reactions, similar to methods used for other adamantane derivatives. For example, thiourea-mediated amination (as described for memantine hydrochloride synthesis) could be adapted . Post-synthesis, purity validation requires techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight (C₁₉H₂₂N₂O·HCl, MW 330.86) and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should verify functional groups and stereochemistry .
Q. How should researchers handle and store this compound to ensure stability and safety?
Follow OSHA and GHS guidelines: store in airtight containers at controlled room temperature (20–25°C), away from moisture and light. Use chemical-resistant gloves (e.g., nitrile), eye protection, and lab coats. Refer to glove compatibility charts from Ansell or MAPA for material selection . Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention for inhalation or ingestion .
Q. What pharmacological class does this compound belong to, and what are its primary therapeutic targets?
this compound is classified as an antidepressant agent with selective norepinephrine reuptake inhibition (SNRI) activity . Its molecular target is the norepinephrine transporter (NET), though secondary interactions with serotonin or dopamine transporters require validation via radioligand binding assays or in vitro uptake inhibition studies .
Q. What regulatory considerations apply to this compound in preclinical research?
The compound is regulated under FDA Unique Ingredient Identifier 2OWK6X9N16 and EMA XEVMPD Index SUB05406MIG. Researchers must comply with HS 29337900 for international shipping and adhere to institutional animal care protocols (IACUC) for in vivo studies .
Advanced Research Questions
Q. How can conflicting reports about Amedalin’s anti-inflammatory vs. antidepressant properties be resolved experimentally?
Conduct dual-activity assays:
- Antidepressant : Forced swim test (FST) or tail suspension test (TST) in rodent models, measuring immobility time reduction.
- Anti-inflammatory : Lipopolysaccharide (LPS)-induced cytokine (IL-6, TNF-α) suppression in macrophage cultures. Use dose-response curves to identify therapeutic windows and compare results to existing literature. Contradictions may arise from off-target effects or species-specific responses, necessitating gene knockout models or RNA-seq analysis .
Q. What strategies optimize this compound’s bioavailability in pharmacokinetic studies?
Address low solubility via salt formation (e.g., co-crystallization with succinic acid) or nanoemulsion formulations. Monitor plasma concentration-time profiles in Sprague-Dawley rats using LC-MS/MS. Calculate key parameters (Cₘₐₓ, t₁/₂, AUC) and compare to reference drugs like desipramine .
Q. How can researchers design robust experiments to assess Amedalin’s efficacy in treatment-resistant depression models?
Use chronic unpredictable mild stress (CUMS) models in rodents, combining behavioral assays (sucrose preference test) with neurochemical analysis (microdialysis for cortical norepinephrine levels). Include positive controls (e.g., venlafaxine) and validate results across ≥3 independent cohorts. Statistical analysis should account for inter-individual variability via mixed-effects models .
Q. What analytical methods are critical for detecting this compound degradation products under accelerated stability conditions?
Subject the compound to ICH Q1A-recommended conditions (40°C/75% RH for 6 months). Analyze degradation via UPLC-PDA with charged aerosol detection (CAD) to identify non-UV-active impurities. Structural elucidation of degradants requires high-resolution MS/MS and NMR .
Q. Methodological Guidance for Data Contradictions
Q. How should researchers address discrepancies in reported IC₅₀ values for Amedalin’s NET inhibition?
Replicate assays using identical cell lines (e.g., HEK-293 expressing human NET) and substrate concentrations (³H-norepinephrine, 10 nM). Control for assay variables (pH, temperature, incubation time) and validate with a reference inhibitor (e.g., reboxetine). Apply Hill equation modeling to calculate IC₅₀ and compare via ANOVA .
Q. What experimental design principles minimize bias in comparative studies between Amedalin and SSRIs?
Use randomized, blinded crossover studies in animal models. Measure both behavioral outcomes (e.g., open field test) and neurochemical biomarkers (cortical monoamine levels). Power analysis should determine sample size (α=0.05, β=0.2), and data normalization (e.g., z-scoring) reduces batch effects .
Properties
CAS No. |
22232-73-1 |
---|---|
Molecular Formula |
C19H23ClN2O |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-methyl-3-[3-(methylamino)propyl]-1-phenylindol-2-one;hydrochloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-19(13-8-14-20-2)16-11-6-7-12-17(16)21(18(19)22)15-9-4-3-5-10-15;/h3-7,9-12,20H,8,13-14H2,1-2H3;1H |
InChI Key |
DDOCDXCKSVDRHL-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCNC.Cl |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCNC.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amedalin Hydrochloride; Amedalin Hydrochloride [USAN]; Amedalin HCl; UNII-0EMF539HN0; UK 3540-1; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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